4-(6-chloro-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide
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Overview
Description
4-(6-chloro-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a synthetic organic compound belonging to the benzothiazole class This compound is characterized by the presence of a benzothiazole ring, a morpholine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-chloro-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 6-chloro-1,3-benzothiazole, which is then reacted with morpholine and cyclopropylamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(6-chloro-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted benzothiazole derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound has been investigated for its antimicrobial and antifungal activities.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating infectious diseases and inflammatory conditions.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-chloro-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in key biological processes.
Pathways Involved: By inhibiting COX enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This leads to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: This compound shares the benzothiazole core with 4-(6-chloro-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide but differs in the substituents attached to the benzothiazole ring.
6-chloro-1,3-benzothiazol-2-yl semicarbazide: Another similar compound with a benzothiazole ring, but with different functional groups that confer distinct chemical and biological properties.
Uniqueness
This compound is unique due to its combination of a benzothiazole ring, a morpholine ring, and a cyclopropyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16ClN3O2S |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
4-(6-chloro-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C15H16ClN3O2S/c16-9-1-4-11-13(7-9)22-15(18-11)19-5-6-21-12(8-19)14(20)17-10-2-3-10/h1,4,7,10,12H,2-3,5-6,8H2,(H,17,20) |
InChI Key |
FTWBAHUDIAFVQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
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